3H-xanthene

Description

Historical Trajectories of Xanthene Scaffold Investigation

The investigation of the xanthene scaffold dates back to the late 19th century, intrinsically linked to the development of synthetic dyes. Adolf von Baeyer's synthesis of fluorescein (B123965) in 1871, a prominent xanthene derivative, marked a pivotal moment in the history of organic chemistry. researchgate.net These early discoveries established xanthenes as a crucial class of compounds, primarily valued for their intense color and fluorescent properties. researchgate.netiucr.orgnih.gov

Historically, research has focused on derivatives of the more stable 9H-xanthene tautomer and oxidized forms like xanthones and fluorones (3H-xanthen-3-ones). wikipedia.orgresearchgate.net These compounds, including well-known dyes like fluorescein, rhodamines, and eosin, became indispensable tools in various scientific and technological domains, from laser technologies to biological staining. researchgate.netiucr.orgresearchgate.net The exploration of the parent 3H-xanthene system itself has been less direct, often being considered as a reactive intermediate or a theoretical tautomer of the more stable 9H-xanthene. echemi.comnih.gov However, the fundamental scaffold has always been at the heart of these developments, providing the core structure whose modifications lead to a vast array of functional molecules. researchgate.net

Fundamental Structural Aspects and Nomenclature in Advanced Organic Chemistry

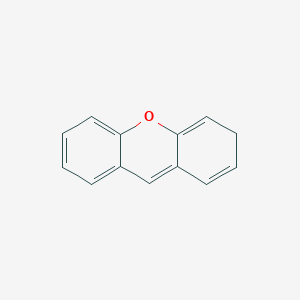

This compound is a heterocyclic organic compound featuring a central pyran ring fused to two benzene (B151609) rings. Its molecular formula is C₁₃H₁₀O. jst.go.jp It is an isomer of the more common 9H-xanthene, with the key structural difference being the location of the sp³-hybridized carbon atom. echemi.comnih.gov In this compound, this carbon is at position 3, breaking the aromaticity of one of the flanking benzene rings and giving rise to a distinct electronic and structural profile.

The nomenclature follows the standard rules for heterocyclic compounds. The "3H" prefix indicates the position of the "indicated hydrogen," which is the saturated carbon atom (CH₂) in the xanthene ring system. jst.go.jp The parent compound, xanthene, without a numerical prefix, often implicitly refers to the 9H-isomer due to its greater stability. nih.gov

The structure of this compound is non-planar and possesses a conjugated system, though it is less extensive than that of its fully aromatic cationic or deprotonated forms. ontosight.ai This specific isomerism is critical as it influences the chemical reactivity and the photophysical properties of its derivatives. researchgate.net 9H-xanthene is a tautomer of this compound, meaning they can interconvert, although the equilibrium generally favors the 9H form. echemi.comnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀O | jst.go.jp |

| Molecular Weight | 182.222 g/mol | jst.go.jp |

| IUPAC Name | This compound | jst.go.jp |

| InChI | InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-3,5-9H,4H2 | jst.go.jp |

| InChIKey | WANKCLVBRDARAX-UHFFFAOYSA-N | jst.go.jp |

Significance within Modern Organic Synthesis and Materials Science Paradigms

While the parent this compound is primarily a foundational concept, its derivatives are of immense importance in contemporary research. The this compound core is integral to the structure of numerous functional dyes, fluorescent probes, and advanced materials. iucr.orgontosight.ai

In modern organic synthesis , the xanthene scaffold is a privileged structure. Synthetic methodologies are continuously developed to construct this tricyclic system, often as a precursor to more complex functional molecules. iucr.orgnih.gov For example, tandem Michael addition reactions are well-established methods for building the xanthene core. iucr.orgnih.gov The reactivity of the methylene (B1212753) group in this compound derivatives and the ability to functionalize the aromatic rings allow for the creation of diverse molecular architectures. Specifically, derivatives like 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid have been investigated as photoactivatable molecules, releasing other compounds upon irradiation with light. rsc.org

In materials science , the significance of the this compound framework lies in the photophysical properties of its derivatives. researchgate.net These compounds are known for their strong absorption and emission in the visible spectrum, high quantum yields, and good photostability, making them ideal for various applications. researchgate.neticrc.ac.ir They are widely used as:

Fluorescent Materials: Used for visualization in biological systems and as pH-sensitive probes. iucr.orgresearchgate.netresearchgate.net

Organic Electronics: The planar and conjugated nature of some xanthene derivatives makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai

Laser Dyes: The exceptional fluorescence and stability of xanthene derivatives have led to their extensive use as gain media in dye lasers. iucr.orgresearchgate.net

The ability to tune the optical and electronic properties of these materials by modifying the substituents on the core this compound structure underscores its fundamental importance in the design of new functional materials. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Core Structure |

|---|---|

| This compound | This compound |

| 9H-Xanthene | 9H-Xanthene |

| Fluorescein | Xanthene Derivative |

| Rhodamine | Xanthene Derivative |

| Eosin | Xanthene Derivative |

| Xanthone (B1684191) | Xanthene Derivative |

| Fluorone (3H-Xanthen-3-one) | This compound Derivative |

Structure

3D Structure

Properties

Molecular Formula |

C13H10O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3H-xanthene |

InChI |

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-3,5-9H,4H2 |

InChI Key |

WANKCLVBRDARAX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC3=CC=CC=C3OC2=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3h Xanthene and Its Derivatives

Unconventional and Emerging Synthetic Routes

Recent advancements in organic synthesis have led to the development of novel routes to 3H-xanthene derivatives that offer improvements in efficiency, atom economy, and environmental impact over classical methods.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, have become a powerful tool for the synthesis of complex molecules like this compound derivatives. mdpi.com These reactions are highly atom-economical and reduce the need for intermediate isolation and purification steps, making them inherently more efficient and environmentally friendly. mdpi.comresearchgate.net

A common MCR for synthesizing xanthene derivatives involves the one-pot condensation of an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a nucleophile like β-naphthol. mdpi.comresearchgate.net This approach allows for the rapid generation of a library of xanthene derivatives with diverse substitutions. The use of various catalysts can further enhance the efficiency and selectivity of these reactions.

A notable example is the synthesis of tetrahydrobenzo[a]xanthene-11-ones through the condensation of an aldehyde, β-naphthol, and dimedone. beilstein-journals.org This reaction can be catalyzed by a variety of catalysts, including surfactants in aqueous media, which aligns with the principles of green chemistry. beilstein-journals.org Another strategy involves the tandem three-component reaction of ortho-hydroxybenzaldehyde, a thiol, and a 1,3-dicarbonyl compound like lawsone or 4-hydroxycoumarin (B602359) to generate novel naphthoxanthenes and coumarin-xanthene derivatives. scielo.br

The following table summarizes representative multicomponent reactions for the synthesis of this compound derivatives:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |

| Aldehyde | Dimedone | β-Naphthol | DABCO/Amberlyst-15 | Tetrahydrobenzo[α]xanthen-11-one | mdpi.com |

| Aldehyde | 1,3-Cyclohexanedione | - | L-Proline | 1,8-Dioxo-octahydroxanthene | tandfonline.com |

| ortho-Hydroxybenzaldehyde | Thiol | Lawsone/4-Hydroxycoumarin | Organocatalyst | Naphthoxanthenes/Coumarin-xanthenes | scielo.br |

| Aldehyde | Dimedone | - | [DBN][HSO4] | 1,8-Dioxo-octahydroxanthene | scholarsresearchlibrary.com |

The formation of the xanthene ring is often the key step in the synthesis of its derivatives. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

Transition metal catalysts have been widely employed in the synthesis of xanthene derivatives. These catalysts can activate substrates and promote cyclization reactions under mild conditions. For instance, ferric chloride hexahydrate has been used as an inexpensive and efficient catalyst for the solvent-free synthesis of 13-aryl-5H-dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraones and 14-aryl-14H-dibenzo[a,j]xanthenes. scielo.org.mx This method is applicable to a range of aldehydes with both electron-donating and electron-withdrawing groups, affording excellent yields in short reaction times. scielo.org.mx

Copper-based catalysts have also proven effective. A copper-amine complex immobilized on nano NaY zeolite (Cu@NNPS-NaY) serves as a highly efficient and reusable heterogeneous catalyst for xanthene synthesis. chemmethod.com The synthesis of xanthenes using this catalyst can be achieved in ethanol (B145695) at 60 °C with high yields and short reaction times. chemmethod.com Furthermore, zinc acetate (B1210297) under ultrasound irradiation provides a green and efficient route to xanthene derivatives from cyclic diketones and aromatic aldehydes. rsc.org

The table below highlights some transition metal catalysts used in this compound derivative synthesis:

| Catalyst | Reactants | Conditions | Product Type | Ref. |

| FeCl₃·6H₂O | Aldehyde, 2-Hydroxy-1,4-naphthoquinone | Solvent-free, 90 °C | 13-Aryl-5H-dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraone | scielo.org.mx |

| Cu@NNPS-NaY | Aldehyde, Dimedone | Ethanol, 60 °C | 1,8-Dioxo-octahydroxanthene | chemmethod.com |

| Zn(OAc)₂ | Aldehyde, Dimedone | Ultrasound, Room Temperature | 1,8-Dioxo-octahydroxanthene | rsc.org |

| γ-Fe₂O₃@HAP-Fe²⁺ NPs | Aldehyde, β-Naphthol, Dimedone | Water | Tetrahydrobenzo[a]xanthen-11-one | ijcce.ac.ir |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional catalysis. tandfonline.com In the context of this compound synthesis, various organocatalysts have been successfully employed.

L-proline, a readily available amino acid, has been shown to be an effective organocatalyst for the synthesis of 1,8-dioxo-octahydroxanthenes from aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. tandfonline.com This method is advantageous due to the use of a non-toxic, metal-free catalyst and mild reaction conditions. tandfonline.com Similarly, 2,6-pyridinedicarboxylic acid has been utilized as an efficient and mild organocatalyst for the one-pot synthesis of aryl-14H-dibenzo[a,j]xanthenes and 1,8-dioxo-octahydro-xanthenes under solvent-free conditions. ajgreenchem.com

A highly efficient method for the synthesis of substituted 9-arylxanthenes involves the intramolecular Friedel–Crafts reaction of diarylcarbinol compounds catalyzed by N-triflylphosphoramide, an organic Brønsted acid. rsc.orgrsc.org This reaction proceeds with excellent yields at room temperature within a short reaction time. rsc.org

Here are some examples of organocatalytic systems for xanthene synthesis:

| Organocatalyst | Reaction Type | Substrates | Product Type | Ref. |

| L-Proline | Condensation | Aldehyde, 5,5-Dimethyl-1,3-cyclohexanedione | 1,8-Dioxo-octahydroxanthene | tandfonline.com |

| 2,6-Pyridinedicarboxylic acid | One-pot condensation | Aldehyde, β-Naphthol/Dimedone | Aryl-14H-dibenzo[a,j]xanthene/1,8-Dioxo-octahydro-xanthene | ajgreenchem.com |

| N-Triflylphosphoramide | Intramolecular Friedel–Crafts | Diarylcarbinol with an arenoxy group | 9-Aryl-xanthene | rsc.orgrsc.org |

| Choline chloride:Glycerol (DES) | Condensation | Aldehyde, Dimedone | 1,8-Dioxo-octahydroxanthene | mdpi.com |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. mdpi.commdpi.com In recent years, Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic linkers, have gained attention as highly effective heterogeneous catalysts. mdpi.comfrontiersin.org

A copper-based MOF, CuBTC (also known as HKUST-1), has been demonstrated to be an efficient heterogeneous catalyst for the synthesis of 1,8-dioxo-octa-hydro xanthene derivatives. mdpi.comfrontiersin.org The reaction can be performed under mild conditions with high yields and short reaction times. mdpi.com The catalytic activity of CuBTC has also been successfully applied in a continuous flow system, significantly reducing the reaction time compared to batch conditions. frontiersin.orgnih.gov

Another example is the use of a zirconium-based MOF, UiO-66-NH₂, modified with an ionic liquid and guanidine, as a stable and efficient heterogeneous catalyst for the synthesis of xanthene derivatives from aldehydes and dimedone. bsb-muenchen.deresearchgate.net Other heterogeneous catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15, have been used for the solventless, multicomponent synthesis of benzoxanthenones with good to excellent yields. mdpi.com

The following table presents some heterogeneous and MOF-based catalysts for this compound derivative synthesis:

| Catalyst | Catalyst Type | Reactants | Conditions | Ref. |

| CuBTC | MOF | Benzaldehyde (B42025), Dimedone | Batch or Continuous Flow | mdpi.comfrontiersin.orgnih.gov |

| UiO-66-NH₂-ILPF₆⁻-guanidine | MOF-supported Organocatalyst | Aldehyde, Dimedone | - | bsb-muenchen.deresearchgate.net |

| DABCO/Amberlyst-15 | Supported Base | Aldehyde, Dimedone, Naphthol | Solventless, 120 °C | mdpi.com |

| Fe₃O₄@SiO₂@Mel-Rh-Cu | Magnetic Nanoparticle | Aldehyde, Dimedone | Solvent-free, 50 °C | chemmethod.com |

The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact. amazonaws.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Many of the methodologies discussed above align with green chemistry principles. For example, the use of water as a solvent in the surfactant-catalyzed synthesis of tetrahydrobenzo[a]xanthene-11-ones is a significant step towards a more sustainable process. beilstein-journals.org Solvent-free reactions, such as those catalyzed by ferric chloride hexahydrate or DABCO/Amberlyst-15, further reduce the environmental footprint by eliminating the need for organic solvents. mdpi.comscielo.org.mx

The following table summarizes some green chemistry approaches in this compound synthesis:

| Green Chemistry Principle | Synthetic Approach | Catalyst/Solvent | Benefits | Ref. |

| Use of Benign Solvents | Condensation reaction | Water | Reduced toxicity and environmental impact | beilstein-journals.orgijcce.ac.ir |

| Solvent-free Conditions | Multicomponent reaction | Ferric chloride hexahydrate | Elimination of solvent waste | scielo.org.mx |

| Recyclable Catalysts | Heterogeneous catalysis | Cu@NNPS-NaY, MOFs | Catalyst reuse, reduced waste | chemmethod.commdpi.com |

| Energy Efficiency | Ultrasound-assisted synthesis | Zinc acetate | Reduced reaction time, mild conditions | rsc.org |

| Use of Renewable Resources | Catalysis | Sulfonated fructose | Bio-based catalyst | amazonaws.com |

Solvent-Free and Aqueous Media Syntheses

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of continuous flow technology to the synthesis of xanthene derivatives is an emerging area of research.

A notable example is the use of a copper-based metal-organic framework (MOF), CuBTC, as a heterogeneous catalyst in a continuous flow system for the production of a 1,8-dioxo-octa-hydro xanthene derivative. nih.govresearchgate.netsci-hub.se In this process, a solution of benzaldehyde and dimedone is pumped through a packed bed of CuBTC. researchgate.net The reaction produces the open-chain intermediate, which is then subjected to an acid work-up to achieve ring closure and form the final xanthene product. nih.govresearchgate.netsci-hub.se This continuous flow system was found to be significantly more efficient than batch conditions, producing the desired product 22.5 times faster with comparable yields. nih.govresearchgate.netsci-hub.se The stability of the CuBTC catalyst under continuous flow was confirmed by various analytical techniques, highlighting the potential of this methodology for the rapid and cost-effective production of xanthene derivatives. nih.govresearchgate.net

Selective Functionalization of the this compound Core

The selective introduction of functional groups onto the this compound core is crucial for tuning its properties and developing new applications. This can be achieved through various organic reactions, with electrophilic and nucleophilic aromatic substitutions and cross-coupling reactions being particularly important.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of the this compound system, EAS reactions can be used to introduce a variety of substituents onto the electron-rich aromatic rings. The regioselectivity of these reactions is influenced by the existing substituents on the xanthene core. wikipedia.org For example, tandem cascade cyclization-electrophilic aromatic substitution reactions have been utilized to access prenylated hexahydroxanthenes, with the substitution occurring at the C-2 or C-6 positions depending on the Lewis acid used (BF₃·OEt₂ or TMSOTf). nih.gov The synthesis of xanthene dyes, such as fluorescein (B123965) and rhodamine, also relies on electrophilic aromatic substitution reactions. researchgate.net Furthermore, 9H-xanthene has been shown to act as a suitable nucleophilic partner in electrophilic aromatic substitution-type reactions for the synthesis of 3-aryl anthranils. beilstein-journals.org

Nucleophilic aromatic substitution (SₙAr) provides a complementary approach for functionalizing the xanthene core, particularly when the aromatic rings are rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by electron-withdrawing groups at the ortho and para positions to the leaving group. rsc.orgyoutube.com SₙAr reactions have been employed in the preparation of xanthene dye derivatives. For instance, fluorinated rhodamines can act as electrophiles for attack by various nucleophiles, leading to regioselective substitution at the 6-position. wikipedia.org

Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of the this compound scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. While specific examples directly on the this compound core are part of broader synthetic strategies, the use of ligands like XantPhos in palladium-catalyzed cross-coupling reactions of bromo-heterocycles demonstrates the relevance of xanthene-derived structures in facilitating these transformations. rsc.org

Copper-catalyzed cross-coupling reactions have also been instrumental in the synthesis and functionalization of xanthenes. A two-step protocol involving a copper-catalyzed coupling of 2-bromobenzyl tertiary alcohols with phenols, followed by a Lewis acid-mediated intramolecular C-C bond formation, has been developed for the facile synthesis of xanthenes with a quaternary carbon at the 9-position. rsc.org

Metal-free cross-coupling reactions are gaining prominence as more sustainable alternatives. A metal-free, radical-radical cross-coupling reaction of xanthenes with sulfonyl hydrazides has been established for the direct incorporation of sulfonyl groups at the 9-position of the xanthene moiety, providing access to xanthen-9-sulfone derivatives in good to excellent yields. researchgate.netrsc.org Another metal-free, cross-dehydrogenative C-N coupling of azoles with xanthenes has been achieved using benzoyl peroxide as an oxidant, leading to the formation of a C-N bond at the benzylic position of xanthene. tandfonline.com Furthermore, a transition-metal-free C(sp³)-H/C(sp³)-H coupling of xanthene with 2-azaallyls has been reported, enabled by single-electron transfer and hydrogen atom transfer processes. sci-hub.se

Derivatization Strategies via Oxidative and Reductive Transformations

The chemical reactivity of the this compound scaffold is significantly influenced by the central pyran ring, particularly the activated methylene (B1212753) bridge at the C-9 position. This position is susceptible to a variety of oxidative transformations, leading to key intermediates like xanthones or directly functionalized products. Conversely, reductive strategies are employed to convert oxidized xanthene derivatives, such as xanthones and xanthene dyes, back to 9H-xanthenes or their leuco forms, respectively. These transformations are fundamental for accessing a wide array of xanthene derivatives with diverse applications.

Oxidative Transformations

Oxidation is a primary strategy for derivatizing the this compound core. These reactions predominantly target the benzylic C-9 position, leading to either the formation of a carbonyl group (xanthone) or the direct introduction of new functional groups via C-H activation.

A ubiquitous transformation is the oxidation of 9H-xanthenes to their corresponding 9H-xanthen-9-ones (xanthones). This conversion is crucial as xanthones are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. mdpi.com A variety of methods have been developed to achieve this oxidation. Photocatalytic methods using a flavin-derivative or a 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) dye under aerobic conditions have proven effective. mdpi.com Riboflavin tetraacetate, a metal-free photocatalyst, can also facilitate the oxidation of 9H-xanthenes to xanthones in high yields using molecular oxygen and visible light. mdpi.com Hypervalent iodine reagents, such as iodosobenzene (B1197198) activated by potassium bromide, are also utilized for the benzylic oxidation of xanthenes. researchgate.net

Modern synthetic methods have focused on the direct C(sp³)–H functionalization of the xanthene C-9 position, which avoids the pre-functionalization often required in traditional synthesis. Electrochemical methods, for instance, enable the radical C(sp³)-H arylation of xanthenes with electron-rich arenes under metal-catalyst and oxidant-free conditions. ui.ac.id This approach allows for the formation of C-C bonds through a single electron transfer (SET) process at the anode. google.com Similarly, oxidative coupling reactions mediated by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can link xanthenes to other molecules, such as enaminones, to create complex functionalized aldehydes. researchgate.net Beyond C-C bond formation, oxidative C-H amidation has been achieved using imino-λ3-iodinanes, which can install sulfonamide groups at the benzylic position. researchgate.net

Another significant oxidative process is the conversion of reduced xanthene dye precursors, known as leuco bases, into their brightly colored, conjugated forms. up.pt This oxidation step is fundamental in the synthesis of dyes like fluorescein and fluorones, although it can sometimes suffer from low yields, prompting the development of alternative synthetic routes. up.pttandfonline.com

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 9H-Xanthene | Riboflavin tetraacetate, O₂, blue light, MeCN | 9H-Xanthen-9-one | 99% | mdpi.com |

| 2-Methyl-9H-xanthene | Riboflavin tetraacetate, O₂, blue light, MeCN | 2-Methyl-9H-xanthen-9-one | 97% | mdpi.com |

| 9H-Xanthene | DDQ, t-BuONO, AcOH, blue light, MeCN | 9H-Xanthen-9-one | - | mdpi.com |

| 9H-Xanthene | Xanthenes, Enaminones, CAN, H₂O/MeCN | 9H-Xanthene-9-ylidene aldehydes | Up to 90% | researchgate.net |

| Xanthene | Electron-rich arenes, n-Bu₄NBF₄, undivided cell, graphite (B72142) anode | 9-Aryl-9H-xanthene | - | ui.ac.id |

Reductive Transformations

Reductive strategies are equally important for modifying the xanthene skeleton, primarily through the reduction of the xanthone (B1684191) carbonyl group or the conversion of conjugated xanthene dyes into their colorless leuco forms.

The reduction of the carbonyl group in a xanthone can lead to either a secondary alcohol (xanthenol) or complete deoxygenation to the methylene bridge of a 9H-xanthene. up.pt The intermediate, 9-hydroxyxanthene (B1684195) (xanthenol), can be obtained by reducing xanthone with reagents like sodium triacetoxyborohydride, which yielded xanthenol at 30.50%. ui.ac.idui.ac.id However, xanthenols are often unstable, particularly under acidic conditions, and can undergo disproportionation to yield a mixture of the fully reduced 9H-xanthene and the oxidized xanthone. ui.ac.id Complete reduction of the carbonyl group to a methylene group can be achieved using reagents like borane (B79455) (BH₃) in tetrahydrofuran. up.pt

Another powerful reductive strategy is the intramolecular reductive cyclization of 2-aryloxybenzaldehydes. researchgate.net This metal-free approach, utilizing a phosphorous acid/iodine system, provides an efficient route to diverse 9H-xanthenes. researchgate.netresearchgate.net

In the context of xanthene dyes, reduction leads to the formation of their colorless or "leuco" forms. mdpi.comnih.gov This transformation breaks the extended π-conjugation of the dye molecule, thus eliminating its color. The process is often reversible. For example, the colored form of a vat dye can be reduced to its soluble, colorless leuco form using agents such as zinc dust or borohydrides. google.comgoogle.com This principle is fundamental to certain dyeing processes and the function of leuco dyes in applications like thermochromic materials. mdpi.comgoogle.com

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Xanthone | Sodium triacetoxyborohydride | Xanthenol | 30.50% | ui.ac.idui.ac.id |

| Xanthonic Intermediates | BH₃ in Tetrahydrofuran | Xanthenes | - | up.pt |

| 2-Aryloxybenzaldehydes | Phosphorous acid / Iodine system | 9H-Xanthenes | - | researchgate.net |

| Xanthene Dye (Conjugated Form) | Zinc dust or Borohydride | Leuco-Xanthene (Reduced Form) | - | google.com |

| Xanthenol | Lewis acid or Brønsted acid catalyst | Xanthene and Xanthone (Disproportionation) | 39-75% | ui.ac.id |

Reactivity and Mechanistic Investigations of 3h Xanthene Systems

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of 3H-xanthene systems is diverse, encompassing a range of reaction types that lead to the formation of novel and functionalized molecular architectures. Understanding the pathways and transient species involved is crucial for the rational design of new synthetic methodologies.

Pericyclic Transformations

Pericyclic reactions, which involve a concerted reorganization of bonding through a cyclic transition state, have been explored in the context of this compound chemistry. ox.ac.uk While specific examples of classical pericyclic reactions like Diels-Alder or electrocyclic reactions directly involving the this compound core are not extensively documented in the provided results, domino reactions involving inverse electron demand Diels-Alder reactions have been shown to produce functionalized this compound derivatives. uchile.cl These transformations highlight the potential of the xanthene scaffold to participate in complex, concerted reaction cascades. uchile.clbeilstein-journals.org

Rearrangement Processes

Rearrangement reactions represent a powerful tool in organic synthesis for accessing complex molecular structures from simpler precursors. numberanalytics.com In the realm of this compound chemistry, several rearrangement processes have been identified and studied.

One notable example is the rearrangement of substituted 1,3-benzoxazines into xanthene-type compounds. ucj.org.ua This process, often facilitated by reagents like the Vilsmeier-Haack reagent, allows for the construction of formyl-substituted xanthene derivatives. ucj.org.ua The efficiency of this rearrangement is influenced by the substitution pattern on the aromatic ring and the nature of the spirocyclic component of the starting benzoxazine. ucj.org.ua For instance, the presence of a strained four-membered spirocycle can hinder the rearrangement. ucj.org.ua

Another significant rearrangement is the Beckmann rearrangement, which converts an oxime to a substituted amide. wikipedia.org While not directly a rearrangement of the this compound core itself, it has been employed in the synthesis of molecules containing xanthene moieties. For example, the conversion of cyclohexanone (B45756) to caprolactam, a precursor for Nylon 6, proceeds via an oxime intermediate and represents a classic Beckmann rearrangement. wikipedia.org The stereospecificity of the Beckmann rearrangement is a key feature, with the migrating group typically being anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

The Wolff rearrangement, a key step in the Arndt-Eistert synthesis, has also been utilized in syntheses involving bicyclic systems that can be precursors to or derived from xanthene-like structures. libretexts.org This reaction involves the conversion of an α-diazoketone into a ketene, which can then undergo further reactions to produce carboxylic acid derivatives. libretexts.org

These examples demonstrate the utility of rearrangement reactions in manipulating and functionalizing molecular frameworks that either contain or can lead to the formation of the xanthene scaffold.

Radical Reaction Dynamics

Radical reactions offer a unique avenue for the functionalization of this compound systems, particularly at the benzylic C(sp3)-H position. Mechanistic studies have revealed that the oxidation of xanthene can proceed through radical intermediates. mdpi.comuni-koeln.de For instance, electrochemical oxidation of xanthene can lead to the formation of a radical cation, which then loses a proton to yield a xanthenyl radical. mdpi.com This radical can be further oxidized to a cationic intermediate, which is then susceptible to nucleophilic attack. mdpi.com

The generation of sulfonyl radicals from sulfonyl hydrazides in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) under an oxygen atmosphere has been shown to facilitate the C-H functionalization of xanthenes. researchgate.netrsc.org This radical-radical cross-coupling reaction provides a direct method for the synthesis of xanthen-9-sulfone derivatives. researchgate.netrsc.org The reaction proceeds with a broad substrate scope and good functional group tolerance. researchgate.net The involvement of radical species in these transformations has been supported by experiments using radical inhibitors like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), which quench the reaction. researchgate.net

Furthermore, autoxidative coupling reactions of xanthene with carbon nucleophiles have been investigated, with mechanistic studies pointing towards the involvement of radical intermediates. uni-koeln.de These reactions highlight the susceptibility of the benzylic position of xanthene to undergo radical-mediated C-H functionalization. uni-koeln.de

Photoreactivity and Photoinduced Transformations

The interaction of light with this compound systems can induce a variety of chemical transformations, making them interesting candidates for applications in photochemistry and photobiology.

Excited-State Chemical Processes

Upon absorption of light, this compound derivatives can be promoted to an electronically excited state, where their reactivity is significantly altered. canada.ca A prominent example is the photoinduced release of carbon monoxide (CO) from certain xanthene derivatives. researchgate.netacs.org For instance, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid has been identified as a transition-metal-free photoCORM (photoactivated carbon monoxide-releasing molecule) that can be triggered by visible light. researchgate.netacs.org The mechanism of this process involves the photochemical degradation of the xanthene derivative. rsc.org Isotope labeling studies using ¹⁸O-labeled water have provided insights into the reaction pathway, indicating the incorporation of oxygen from water into the final product. rsc.org

The photochemistry of other xanthene-based systems, such as those with leaving groups at the meso-methyl position, can be complex, often leading to oxidative transformations. researchgate.net The study of these excited-state processes is crucial for the design of new photoactivatable compounds with specific functionalities. rsc.org Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the geometries and electronic properties of the excited states involved in these transformations. amazonaws.com

Energy Transfer Mechanisms

Energy transfer is a fundamental process in photochemistry where an excited-state molecule (the donor) transfers its excitation energy to another molecule (the acceptor). nih.gov In the context of this compound systems, energy transfer plays a significant role in their photophysical behavior.

Xanthene dyes can act as quenchers of bioluminescence through energy transfer mechanisms. nih.gov The efficiency of this energy transfer is dependent on the specific xanthene dye and its photophysical properties, such as the rate of intersystem crossing. nih.gov The rate constants for energy transfer from a bioluminescent emitter to xanthene dyes have been determined to be significantly high, suggesting an efficient quenching process. nih.gov

Furthermore, the concept of fluorescence resonance energy transfer (FRET) is relevant for xanthene derivatives. Conjugates of xanthene dyes with other fluorescent molecules can form energy-transfer pairs, where the emission of the donor is quenched and the fluorescence of the acceptor is enhanced. google.com This principle is widely used in the development of fluorescent probes for biological imaging and sensing. The efficiency of energy transfer is highly dependent on the distance and spectral overlap between the donor and acceptor chromophores.

The photophysical properties of novel xanthene dyes, including their absorption and emission maxima, quantum yields, and Stokes shifts, have been investigated in various solvents. icrc.ac.irresearchgate.net These studies reveal that the solvent polarity can significantly influence the photophysical behavior of these dyes, which is attributed to intermolecular charge transfer in the excited state. researchgate.net

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

Structural Characterization Techniques

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous structural determination of 3H-xanthene derivatives. These methods provide complementary information, from connectivity and stereochemistry to molecular weight and functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and stereochemistry of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In studies of 9-aryl-substituted 2,6,7-trihydroxy-3H-xanthene-3-ones, ¹H NMR spectra, typically recorded at high fields like 600 MHz in DMSO-d₆, are crucial for assigning the protons of the xanthene core and the aryl substituents. For instance, the chemical shifts (δ) of aromatic protons on the xanthene skeleton and the substituent rings, along with their coupling constants (J), allow for the determination of their relative positions. scispace.com Similarly, ¹³C NMR at frequencies such as 150 MHz provides definitive evidence for the carbon framework, with characteristic shifts for the carbonyl carbon, the sp³-hybridized C9 carbon, and the various aromatic carbons. scispace.com For example, in a series of synthesized xanthene derivatives, the ¹H NMR chemical shifts for the methyl protons of the dimethylxanthene moiety and the methine proton at the 9-position are typically observed around 1.0-1.1 ppm and 4.6-5.7 ppm, respectively, in CDCl₃. ajol.info

The following table presents representative ¹H NMR data for a synthesized xanthene derivative. ajol.info

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.0 | s | - |

| CH₃ | 1.13 | s | - |

| CH-8 | 2.27 | d | 16.3 |

| CH-8 | 2.34 | d | 16.3 |

| CH₂-10 | 2.58 | s | - |

| OCH₃ | 3.7 | s | - |

| CH-12 | 5.7 | s | - |

| ArH | 6.60-8.02 | m | - |

s = singlet, d = doublet, m = multiplet, ArH = Aromatic Proton

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound derivatives and for gaining insights into their structural integrity through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the molecular ion peak, often as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species, which confirms the molecular formula. scispace.com

For example, in the analysis of newly synthesized 2,6,7-trihydroxy-9-aryl-3H-xanthene-3-ones, ESI-MS in negative mode was used to identify the [M-H]⁻ ion, corroborating the expected molecular weight. scispace.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition of the synthesized compounds.

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The cleavage of substituent groups and the fragmentation of the xanthene ring system can help to confirm the identity and location of different functionalities within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound derivatives. uni-siegen.de These methods probe the vibrational modes of molecules, providing a characteristic fingerprint of the compound's structure. uni-siegen.de

IR spectroscopy is particularly useful for identifying polar functional groups. In various xanthene derivatives, characteristic IR absorption bands are observed for key functional groups. ajol.infotandfonline.com For instance, the carbonyl (C=O) stretching vibration of the xanthen-3-one system typically appears in the range of 1650-1663 cm⁻¹. tandfonline.com The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. ajol.info

The table below summarizes characteristic IR absorption bands for a synthesized N-(3-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl)benzenesulfonamide. tandfonline.com

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3288 |

| Aromatic C-H Stretch | 3046 |

| Aliphatic C-H Stretch | 2952 |

| C=O Stretch | 1651 |

| C=C Stretch (Aromatic) | 1608 |

| S=O Stretch (Sulfonamide) | 1355, 1162 |

Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, provides complementary information to IR spectroscopy. uni-siegen.de It is particularly sensitive to non-polar bonds and symmetric vibrations. For instance, the C=C stretching vibrations of the aromatic rings in the xanthene core often give rise to strong Raman signals.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For example, the crystal structure of 4a-hydroxy-9-(2-methoxyphenyl)-4,4a,5,6,7,8,9,9a-octahydro-3H-xanthene-1,8(2H)-dione revealed the conformation of the different rings within the xanthene system. nih.gov The cyclohexane (B81311) ring was found to adopt a chair conformation, the cyclohexene (B86901) ring a half-boat conformation, and the tetrahydropyran (B127337) ring a half-chair conformation. nih.gov Such detailed conformational analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov In the aforementioned study, intermolecular O-H···O and C-H···O hydrogen bonds were observed, linking the molecules into chains. nih.gov Understanding these interactions is important for predicting the physical properties of the material.

The following table presents selected crystal data for a this compound derivative. nih.gov

| Parameter | Value |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1060 (1) |

| b (Å) | 7.8897 (1) |

| c (Å) | 15.1001 (2) |

| α (°) | 91.285 (1) |

| β (°) | 101.251 (1) |

| γ (°) | 101.129 (1) |

| Volume (ų) | 813.10 (2) |

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and reactivity of this compound derivatives. royalsocietypublishing.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. royalsocietypublishing.org For this compound derivatives, DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties, and analyze the electronic distribution within the molecule. worldscientific.comresearchgate.net

DFT calculations have been employed to study the structural and electronic properties of various xanthene compounds. worldscientific.com These calculations can predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests a higher reactivity. researchgate.net

For instance, in a study of fluorescein (B123965) derivatives, which contain a xanthene core, TD-DFT calculations were used to predict their absorption spectra. researchgate.net The calculated HOMO and LUMO energy gaps were correlated with the observed electronic transitions. researchgate.net Such computational studies can aid in the design of new this compound derivatives with tailored electronic and optical properties. The investigation of the electronic structure of a novel xanthene-containing compound was carried out at the wb97xd/def2tzvp level of theory to understand charge transfer and reactivity through natural bond orbital (NBO) analysis. worldscientific.com

Investigation of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational flexibility of the this compound molecule. nih.gov The tricyclic structure of xanthene is not perfectly planar, and the central ring can adopt different conformations. researchgate.netresearchgate.net MD simulations can explore the potential energy surface of the molecule, revealing the accessible conformations and the energy barriers between them. arxiv.org

The puckering of the central ring is a key conformational feature of xanthene and its derivatives. cdnsciencepub.com This flexibility can influence the molecule's interaction with its environment, including solvent molecules and biological receptors. orscience.ru By simulating the motion of the atoms over time, MD can provide insights into how the conformational landscape of this compound is affected by temperature and the surrounding medium.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. wikipedia.orguni-rostock.demuni.cz QTAIM can be used to characterize the nature of the bonds within the this compound molecule, distinguishing between covalent and non-covalent interactions. nih.govresearchgate.net The properties of the electron density at the bond critical points provide quantitative information about the strength and type of chemical bonds. nih.gov

Table 3: Intermolecular Contacts from Hirshfeld Surface Analysis of a Xanthene Derivative (Note: Data is for a representative xanthene derivative and demonstrates the type of information obtained from this analysis.)

| Interaction | Contribution (%) |

| H···H | 32.2 |

| C···H | - |

| O···H | - |

| C···O | Lowest Percentage |

| Data derived from a study on a novel xanthene derivative. researchgate.net |

Applications in Advanced Materials Science and Analytical Chemistry

Role in the Design of Fluorescent Scaffolds and Chemical Probes

The 3H-xanthene framework is a cornerstone in the design of fluorescent dyes and probes due to its inherent brightness and structural rigidity. rhhz.net This class of compounds, which includes well-known dyes like fluorescein (B123965) and rhodamine, is prized for its high luminescence, low toxicity, and good water solubility. researchgate.net The versatility of the xanthene scaffold allows for extensive modifications to fine-tune its properties for specific applications, such as fluorescence microscopy, DNA sequencing, and flow cytometry. rhhz.netontosight.ai

Photophysical Property Modulations through Structural Variation

The spectral properties of this compound derivatives can be readily adjusted by altering their chemical structure. rhhz.net Key modifications include:

Substitution at the xanthene core: Introducing different functional groups onto the aromatic rings of the xanthene structure can significantly shift the absorption and emission wavelengths. For instance, halogenation can cause a notable increase in both absorption and emission wavelengths. nih.gov Sulfonation at the C-4 and C-5 positions can enhance resistance to nucleophilic attack and aggregation. rhhz.net

Bridging atom replacement: Replacing the central oxygen atom of the xanthene with other atoms, such as carbon or silicon, leads to substantial red shifts in the spectral properties. nih.gov For example, replacing the oxygen with a gem-dimethyl group creates "carbofluorescein," which exhibits a 53-nm bathochromic shift. nih.gov Similarly, introducing a silicon atom results in "silarhodamines" with an even greater red-shift of approximately 90 nm. nih.gov

Extension of the π-conjugation system: Expanding the π-conjugation of the xanthene scaffold, for example by adding electron-withdrawing groups at the 7-position, can produce near-infrared (NIR) chromophores. rsc.org

These structural modifications allow for the creation of a diverse palette of fluorescent dyes with tailored photophysical properties.

Engineering for Specific Spectroscopic Responses

A significant advantage of the this compound scaffold is its ability to be engineered for specific spectroscopic responses to environmental changes or the presence of specific analytes. This is often achieved through a mechanism involving a transition between a non-fluorescent, spirocyclic "closed" form and a highly fluorescent, zwitterionic "open" form. rsc.org

This switching mechanism can be triggered by various stimuli, including:

pH changes: Many xanthene derivatives exhibit pH-dependent fluorescence, making them useful as pH indicators. rsc.orggoogle.com

Enzymatic activity: By attaching a substrate for a specific enzyme to the xanthene dye, a "caged" probe can be created. Enzymatic cleavage of the substrate releases the fluorophore, leading to a "turn-on" fluorescence signal. rsc.orgnih.gov This strategy has been successfully employed to create probes for enzymes like dipeptidyl peptidase 4 (DPPIV) and cellular esterases. rsc.orgnih.gov

Analyte binding: Probes can be designed where the binding of a specific ion or molecule induces a conformational change that results in a fluorescent signal. icrc.ac.ir

This ability to create activatable probes with high contrast and sensitivity makes this compound derivatives invaluable tools in chemical biology and medical diagnostics. rsc.orgacs.org

Integration into Photocatalytic Systems

The redox properties of this compound derivatives in their electronically excited states make them effective photocatalysts for a variety of organic transformations. researchgate.net They can absorb visible light and initiate chemical reactions, offering a greener alternative to traditional synthetic methods. researchgate.netresearchgate.net

Xanthene Derivatives as Photosensitizers for Organic Transformations

Xanthene dyes, such as fluorescein, are widely used as photosensitizers. researchgate.netrsc.org Upon absorption of light, they transition to an excited singlet state, followed by intersystem crossing to a reactive triplet state. researchgate.net This excited triplet state can then participate in redox reactions, either by donating or accepting an electron. uantwerpen.be

One notable application is the C(sp³)–H phosphorylation of xanthenes and 9,10-dihydroacridines, where fluorescein acts as a photocatalyst under blue LED irradiation, using molecular oxygen as the sole oxidant. rsc.org This method provides direct access to 9-phosphorylated xanthene derivatives with good functional group compatibility. rsc.org

Contribution to Catalytic Cycles in Sustainable Chemistry

The use of xanthene dyes as photocatalysts aligns with the principles of sustainable chemistry by utilizing visible light as an abundant and non-toxic energy source. mpg.de These photocatalytic systems can operate under mild conditions and often exhibit high selectivity. researchgate.net

The catalytic cycle typically involves the excited xanthene dye initiating a single-electron transfer (SET) process with a substrate. uantwerpen.be The photocatalyst is then regenerated in a subsequent step, allowing it to participate in multiple reaction cycles. uantwerpen.be While some studies indicate that the xanthene dye may be partially consumed during the reaction, their effectiveness as "visible light-mediated" or "light-promoted" reagents is well-established. researchgate.net

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, have been applied to xanthene derivatives to create complex and functional architectures. mdpi.comnih.gov These interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can direct the self-assembly of xanthene-based building blocks into discrete supermolecules or extended networks. nih.govchinesechemsoc.org

For instance, the introduction of urea (B33335) functional groups into α-diimine palladium catalysts, which can contain xanthene-like backbones, enables hydrogen-bonding-induced self-assembly. chinesechemsoc.org This approach allows for the construction of multinuclear catalysts whose properties can be tuned by altering factors like concentration and solvent. chinesechemsoc.org The ability to form such ordered assemblies opens up possibilities for creating novel materials with applications in catalysis, sensing, and molecular recognition. mdpi.comfrontiersin.org

Design of Xanthene[n]arenes and Cavitands

A significant advancement in macrocyclic chemistry has been the development of xanthene[n]arenes, a class of large, bowl-shaped molecules synthesized from xanthene units. nih.govchemrxiv.orgresearchgate.netacs.org Unlike more flexible macrocycles, xanthene[n]arenes possess a conformationally restricted crown conformation, a direct result of alkyl groups on the linking methylene (B1212753) units. nih.govresearchgate.net This inherent rigidity is crucial for constructing deep cavitands, which are concave molecular containers capable of encapsulating guest molecules. chemrxiv.orgresearchgate.net

The synthesis of these structures typically starts from a known xanthene precursor, such as one derived from resorcinol (B1680541) and acetone, which can be produced on a large scale. nih.govchemrxiv.org Through multi-step procedures, prefunctionalized xanthene monomers are prepared and then cyclized to form trimers (xanthene researchgate.netarenes) or tetramers (xanthene researchgate.netarenes). nih.govchemrxiv.org The selective synthesis of either the trimer or tetramer can be controlled by modulating the steric hindrance of the monomer. nih.govacs.org

These xanthene-based macrocycles serve as structural platforms for creating even more complex architectures. nih.gov For instance, quinoxaline (B1680401) walls can be introduced to a xanthene researchgate.netarene scaffold to yield deep cavitands. nih.govacs.org These resulting cavitands possess significantly larger cavities than those based on traditional resorcin researchgate.netarenes, opening possibilities for binding larger guest molecules. researchgate.netnih.gov The development of these "megalo-cavitands" represents a substantial expansion in the size and scope of synthetic molecular containers. nih.gov

Table 1: Key Xanthene-Based Macrocyclic Structures

| Structure Name | Monomeric Unit | Key Feature | Application | Reference(s) |

|---|---|---|---|---|

| Xanthene[n]arenes | Xanthene | Conformationally restricted bowl shape | Building blocks for cavitands and capsules | nih.gov, chemrxiv.org, researchgate.net |

| Xanthene researchgate.netarene-based Cavitand | Xanthene researchgate.netarene | Extended aromatic cavity | Host for guest molecules like adamantanemethanol | nih.gov, acs.org |

| Acridane researchgate.netarene-based Megalo-cavitand | Acridane | Unprecedentedly large cavity volume (up to 814 ų) | Selective binding of fullerenes (C70) | nih.gov |

Host-Guest Chemistry and Molecular Recognition

The well-defined, bowl-shaped cavities of xanthene[n]arenes and their cavitand derivatives make them excellent candidates for host-guest chemistry and molecular recognition. nih.govchemrxiv.org These synthetic hosts can selectively bind guest molecules, a fundamental concept in supramolecular chemistry. acs.org

Research has demonstrated that a deep cavitand synthesized from a xanthene researchgate.netarene platform exhibits high selectivity in binding adamantanemethanol. nih.govacs.org This selectivity arises from the size, shape, and chemical complementarity between the host's cavity and the guest molecule. Similarly, the larger "megalo-cavitands" derived from acridane researchgate.netarenes have shown remarkable size-selective recognition of fullerenes, with a high binding affinity for C70 over C60. researchgate.netnih.gov

The host-guest interactions are not limited to simple encapsulation. An ambipolar macrocycle incorporating spiro[fluorene-9,9′-xanthene] and carbazole (B46965) units has also been investigated for its host-guest properties, indicating the versatility of the xanthene scaffold in creating complex functional systems. rsc.org These studies underscore the potential of xanthene-based macrocycles in applications such as purification, sensing, and catalysis, where precise molecular recognition is paramount. nih.govresearchgate.net

Self-Assembled Architectures and Their Formation Mechanisms

The construction of large, discrete supramolecular structures through self-assembly is a key goal of modern chemistry. The rigid, bowl-shaped nature of xanthene-based macrocycles is essential for directing their assembly into well-defined architectures via non-covalent interactions. nih.govchemrxiv.orgresearchgate.net

A prime example is the self-assembly of a modified xanthene researchgate.netarene into a large, tetrameric supramolecular capsule held together by hydrogen bonds. nih.govacs.org The formation of such molecular capsules depends on the pre-organized shape of the macrocyclic building blocks. chemrxiv.orgresearchgate.net These capsules create an internal, isolated environment, capable of encapsulating guest molecules and demonstrating the potential of xanthene[n]arenes as versatile building blocks for complex, functional assemblies. nih.govacs.org The process showcases how molecular design at the monomer level can be translated into highly ordered, multi-component structures. researchgate.net

Application in Organic Electronic Materials Research

The this compound scaffold, particularly when incorporated into spiro-configured compounds, has become a cornerstone in the development of next-generation organic electronic materials. researchgate.net Its derivatives are prized for their unique three-dimensional structures, which impart high thermal stability and good solution processability, making them suitable for a range of optoelectronic applications. researchgate.netacs.org

Building Blocks for Light-Emitting Systems

Xanthene derivatives, most notably spiro[fluorene-9,9′-xanthene] (SFX), are robust building blocks for materials used in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The non-planar, rigid spiro structure of SFX helps to prevent intermolecular aggregation and π-π stacking, which can otherwise quench luminescence. acs.org This structural feature is critical for creating efficient and stable light-emitting materials.

SFX-based compounds have been successfully developed as blue-light-emitting materials, which are essential for full-color displays and solid-state lighting. researchgate.net Furthermore, their high triplet energy makes them excellent host materials for phosphorescent OLEDs (PhOLEDs). pku.edu.cn For instance, 2-(9-phenyl-fluoren-9-yl)spiro[fluorene-9,9′-xanthene] (PF-SFX) has been used as a host for the blue phosphorescent emitter FIrpic, resulting in devices with significantly improved current efficiency and luminance. pku.edu.cn The versatility of the SFX core allows for fine-tuning of electronic properties through chemical modification, leading to materials optimized for specific roles within an OLED device stack. researchgate.netresearchgate.net Some systems can exhibit exciplex emission, an effect that can be harnessed or restrained by careful device engineering. pku.edu.cnsioc-journal.cn

Table 2: Performance of SFX-Based Host Materials in OLEDs

| Host Material | Dopant | Device Type | Max. Current Efficiency (cd/A) | Reference(s) |

|---|---|---|---|---|

| PF-SFX | FIrpic | Blue PhOLED | 22.6 | pku.edu.cn |

| DSFX-TFB | None | Nondoped Deep-Blue OLED | 3.2 | rsc.org |

| DSFX-TFB | DSA-Ph | Sky-Blue Fluorescent OLED | 8.03 | rsc.org |

Components in Organic Semiconductors Research

Organic semiconductors are the active components in a variety of organic electronic devices. ossila.com Derivatives of this compound, especially the SFX platform, have emerged as highly promising organic semiconductors. researchgate.netacs.org The "one-pot" synthesis of the SFX core makes it a cost-effective and "green" alternative to other complex building blocks, aligning with the push for more sustainable electronic materials. researchgate.netrsc.orgmdpi.com

SFX-based molecules have been extensively designed as hole-transporting materials (HTMs) for use in perovskite solar cells and other photovoltaics. acs.orgrsc.org The spiro architecture provides a well-defined 3D structure that facilitates efficient charge transport while preventing detrimental molecular packing. acs.org By systematically functionalizing the SFX core, researchers can tune the HOMO energy levels and charge carrier mobility to optimize device performance. rsc.org For example, adding bulky groups like methyl can reduce conformational disorder and enhance hole mobility, while polar groups may increase electrostatic disorder and have the opposite effect. rsc.org

In addition to their role as HTMs, SFX derivatives have been engineered to have ambipolar characteristics, meaning they can transport both holes and electrons. rsc.org A macrocycle derived from SFX and carbazole demonstrated ambipolar charge transport, broadening the potential applications of xanthene-based materials in complex electronic circuits and devices. rsc.org

Contributions to Analytical Detection Methodologies

Xanthene-based compounds, including fluoresceins and rhodamines, are a cornerstone of analytical detection due to their intense fluorescence and high photostability. researchgate.netresearchgate.net These dyes are built upon the core this compound structure and are widely used as fluorescent probes, stains, and labels in biological and chemical assays. researchgate.netgoogle.com

The utility of xanthene dyes stems from their excellent photophysical properties, such as high quantum yields and solubility, particularly in aqueous environments. researchgate.net Modifications to the basic xanthene structure can yield derivatives with enhanced properties. For example, the introduction of sulfonamide groups can improve water solubility and biocompatibility, making the resulting dyes more effective as fluorescent probes in biological systems. google.com

Xanthene derivatives are employed in the development of biosensors for detecting specific biomarkers. scispace.com Their chemical properties allow for effective interaction with target molecules, enhancing the sensitivity and specificity of detection methods. scispace.com Furthermore, synthetic xanthene derivatives have been designed to function as pH-sensitive fluorescent materials, allowing for the visualization of biomolecules and cellular processes. researchgate.netscielo.org.mx Various analytical techniques, including HPLC, UV-spectrophotometry, and mass spectrometry, are used to quantify and analyze these xanthene derivatives in both pharmaceutical formulations and biological fluids. tandfonline.com A recently synthesized organic dye, 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate), has also been shown to be an effective corrosion inhibitor, demonstrating a novel analytical application in materials protection. researchgate.net

Emerging Research Directions and Future Perspectives

Unexplored Synthetic Avenues and Challenges

While numerous methods exist for the synthesis of xanthene derivatives, the development of more efficient, environmentally friendly, and versatile strategies remains a key objective. ichem.mdmdpi.com Current research is geared towards overcoming the limitations of existing protocols and exploring novel catalytic systems.

One area of focus is the use of green catalysts and solvent-free reaction conditions to minimize environmental impact. ichem.md For instance, lanthanum(III) nitrate (B79036) hexahydrate has been demonstrated as a mild and efficient homogeneous catalyst for the one-pot, multi-component synthesis of 1,8-dioxo-octahydroxanthene and 14H-dibenzo[a,j]xanthene derivatives under solvent-free conditions. ichem.md This approach offers advantages such as the use of an inexpensive catalyst, high yields, and short reaction times. ichem.md Similarly, a heterogeneous catalyst system using 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been developed for the efficient and environmentally benign one-pot condensation of cyclic diketones, aldehydes, and naphthols to produce various benzoxanthenones. mdpi.com

Despite these advancements, challenges remain, particularly in achieving regioselectivity and stereoselectivity in the synthesis of complex xanthene derivatives. The development of novel catalysts that can control the direction of benzannulation is crucial for fine-tuning the absorption and emission properties of these molecules for specific applications. mdpi.com Future research may focus on the application of asymmetric catalysis to access enantiomerically pure xanthene derivatives, which could have significant implications for their biological applications.

Table 1: Comparison of Catalysts in Xanthene Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

| Lanthanum(III) nitrate hexahydrate | Solvent-free, 70-80°C | Inexpensive, high yield, short reaction time | ichem.md |

| DABCO/Amberlyst-15 | Solvent-free, 120°C | Heterogeneous, recyclable, good to excellent yields | mdpi.com |

| Various (e.g., succinic acid, iodine, p-toluenesulfonic acid) | Varied | Wide range of applicability | ichem.md |

Discovery of Novel Reactivity Patterns

The reactivity of the 3H-xanthene core is a subject of ongoing investigation, with researchers seeking to uncover novel reaction pathways and functionalization strategies. The presence of different substituents, particularly at the 9-position, significantly influences the chemical properties and reactivity of the xanthene scaffold. researchgate.netsciforum.netijarsct.co.insciforum.net

Recent studies have explored the photochemistry of xanthene derivatives, revealing interesting reactivity patterns. For example, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid has been identified as a transition-metal-free carbon monoxide-releasing molecule (photoCORM) that is activated by visible light. researchgate.netacs.org This discovery opens up new avenues for the application of xanthene derivatives in photodynamic therapy and as therapeutic agents. researchgate.netacs.org

The functionalization of the xanthene nucleus through various reactions, such as amide coupling, reductive amination, aromatic halogenation, and Suzuki coupling, is an active area of research. sciforum.netsciforum.net These strategies allow for the synthesis of diverse libraries of xanthene derivatives with tailored properties for specific applications. Future work will likely focus on exploring the reactivity of less common xanthene isomers and developing new methods for site-selective functionalization.

Advanced Theoretical Modeling and Computational Predictions

Computational chemistry plays an increasingly vital role in understanding the structure, properties, and reactivity of this compound derivatives. goums.ac.irresearchgate.networldscientific.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic and geometric properties of these molecules. goums.ac.irresearchgate.net

Theoretical calculations can provide valuable insights that complement experimental findings. For instance, DFT calculations have been used to optimize the geometries of newly synthesized xanthene derivatives and predict their IR frequencies, showing good agreement with experimental data. goums.ac.ir Hirshfeld surface analysis, a computational tool, has been employed to investigate intermolecular interactions in the crystal packing of xanthene derivatives. goums.ac.irworldscientific.com

Furthermore, computational studies are being used to predict the biological activity of xanthene derivatives. Molecular docking studies have been performed to investigate the binding of xanthene derivatives to biological targets, such as enzymes. researchgate.net These computational predictions can help in the rational design of new drug-like xanthene derivatives with improved pharmacokinetic properties. sciforum.netsciforum.net Future research will likely involve the use of more advanced computational models to predict reaction mechanisms, photophysical properties, and biological activities with even greater accuracy.

Table 2: Computational Methods in this compound Research

| Computational Method | Application | Key Findings | Reference |

| DFT/TD-DFT | Geometry optimization, electronic properties, IR spectra prediction | Good agreement with experimental data, prediction of HOMO-LUMO gaps | goums.ac.irresearchgate.net |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions | Elucidation of crystal packing forces | goums.ac.irworldscientific.com |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential enzyme inhibitors | researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and van der Waals interactions | Unveiling the nature of chemical bonds | worldscientific.com |

Interdisciplinary Research Opportunities in Chemical Sciences

The diverse properties and applications of this compound derivatives create numerous opportunities for interdisciplinary research. The unique fluorescent properties of many xanthene derivatives make them valuable tools in materials science and biology. mdpi.comontosight.ai

In materials science, xanthene derivatives are utilized as fluorescent materials for pH sensors, dyes for laser technologies, and as components in organic light-emitting diodes (OLEDs). mdpi.com The development of new xanthene-based materials with tailored optical and electronic properties requires collaboration between synthetic chemists, materials scientists, and physicists.

In the field of medicinal chemistry, xanthene derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. ijarsct.co.inresearchgate.netajol.info The design and synthesis of new xanthene-based drugs necessitate a close collaboration between medicinal chemists, biologists, and pharmacologists. sciforum.netsciforum.net The potential of xanthene derivatives in photodynamic therapy further highlights the need for interdisciplinary research involving photochemists and medical researchers. The exploration of xanthene derivatives as fluorescent probes for bio-imaging is another promising area that bridges chemistry, biology, and microscopy. ontosight.ai

Future interdisciplinary research will likely focus on the development of "smart" xanthene-based systems that can respond to specific biological stimuli, the creation of novel theranostic agents that combine diagnostic and therapeutic functions, and the design of advanced materials with unique photophysical properties.

Q & A

Q. How can researchers optimize the synthesis of 3H-xanthene to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, such as solvent polarity, temperature, and catalyst selection (e.g., Lewis acids or transition-metal catalysts). For example, using anhydrous conditions and inert atmospheres minimizes side reactions. Chromatographic purification (e.g., column chromatography) and recrystallization can enhance purity. Researchers should cross-reference literature methodologies to identify underutilized precursors or reaction pathways .

Q. What spectroscopic techniques are essential for characterizing this compound and differentiating it from its isomers (e.g., 9H-xanthene)?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical: H and C NMR distinguish isomers via chemical shift patterns influenced by ring strain and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls), while X-ray crystallography provides definitive structural confirmation. Comparative spectral databases and computational modeling (e.g., DFT calculations) validate assignments .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ controlled degradation experiments. For example, incubate this compound in buffered solutions (pH 1–14) at 25–80°C, followed by HPLC or UV-Vis monitoring of degradation products. Kinetic analysis (e.g., Arrhenius plots) quantifies degradation rates. Include control experiments to isolate degradation pathways (hydrolysis vs. oxidation) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Contradictions often arise from impurities or isomerization during synthesis. Use multi-technique validation: combine NMR, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray analysis. Computational chemistry (e.g., molecular dynamics simulations) can model tautomeric equilibria or conformational changes that affect spectral outcomes. Cross-check findings against peer-reviewed datasets, excluding non-validated sources .

Q. How can mechanistic studies elucidate the photophysical behavior of this compound in excited-state reactions?

Methodological Answer: Time-resolved fluorescence spectroscopy and transient absorption spectroscopy track excited-state dynamics. Computational methods (TD-DFT) predict electronic transitions and non-radiative decay pathways. Correlate experimental results with solvent polarity and substituent effects (e.g., electron-donating/withdrawing groups) to build predictive models .

Q. What experimental designs are suitable for investigating the role of this compound in supramolecular host-guest systems?

Methodological Answer: Isothermal Titration Calorimetry (ITC) quantifies binding affinities, while H NMR titration experiments reveal stoichiometry and conformational changes. Molecular docking simulations (e.g., AutoDock) predict binding modes. Compare results with structurally analogous hosts (e.g., crown ethers) to assess selectivity and thermodynamic drivers .

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies may stem from assay variability or compound instability. Standardize protocols: use cell lines with validated genetic backgrounds, control for metabolic interference (e.g., CYP450 inhibitors), and employ orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of published data can identify confounding variables (e.g., solvent choice in cytotoxicity assays) .

Methodological Considerations

- Literature Synthesis : Prioritize peer-reviewed journals over commercial databases. For example, use SciFinder or Reaxys to trace synthetic routes and spectral data, avoiding unverified platforms .

- Data Validation : Triangulate experimental results with computational predictions and replicate key findings across independent labs .

- Ethical Compliance : Document synthesis and handling protocols per institutional guidelines, emphasizing safety for reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products